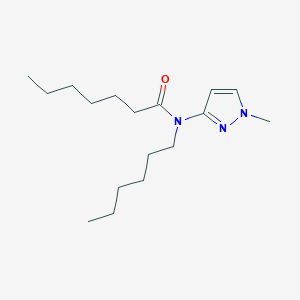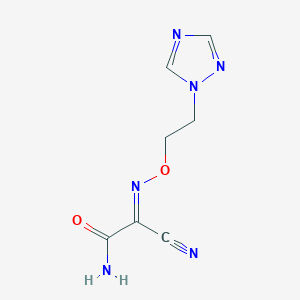
N-(2-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide is a complex organic compound that features a triazole ring, an ethoxy group, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide typically involves multiple steps. One common method includes the reaction of 1H-1,2,4-triazole with ethylene oxide to form 2-(1H-1,2,4-triazol-1-yl)ethanol.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring and cyanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted derivatives .
Scientific Research Applications
N-(2-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antifungal and antibacterial agent due to the presence of the triazole ring, which is known for its biological activity.
Agriculture: It is studied for its potential use as a fungicide and herbicide, offering protection against various plant pathogens.
Materials Science: The compound is explored for its potential in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide involves its interaction with specific molecular targets. In medicinal applications, the triazole ring can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. The cyanide group can also interact with enzymes, inhibiting their activity and disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A well-known antifungal agent that also contains a triazole ring.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer, featuring a triazole ring.
Flupoxam: An herbicide with a triazole moiety.
Uniqueness
The presence of the cyanide group, in particular, distinguishes it from other triazole-containing compounds, offering unique pathways for chemical reactions and biological interactions .
Properties
Molecular Formula |
C7H8N6O2 |
|---|---|
Molecular Weight |
208.18 g/mol |
IUPAC Name |
(1E)-2-amino-2-oxo-N-[2-(1,2,4-triazol-1-yl)ethoxy]ethanimidoyl cyanide |
InChI |
InChI=1S/C7H8N6O2/c8-3-6(7(9)14)12-15-2-1-13-5-10-4-11-13/h4-5H,1-2H2,(H2,9,14)/b12-6+ |
InChI Key |
PPPRHZYZWSBICT-WUXMJOGZSA-N |
Isomeric SMILES |
C1=NN(C=N1)CCO/N=C(\C#N)/C(=O)N |
Canonical SMILES |
C1=NN(C=N1)CCON=C(C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


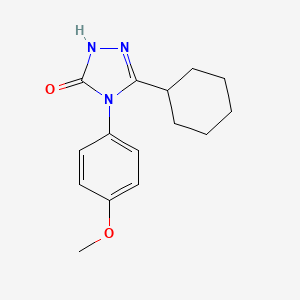
![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912352.png)
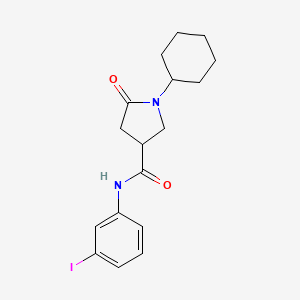
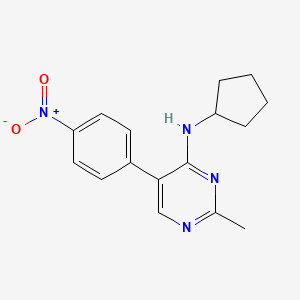
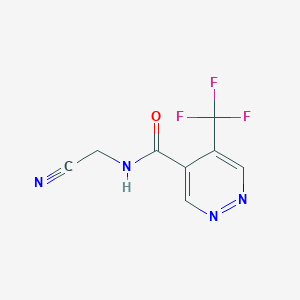

![6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12912382.png)
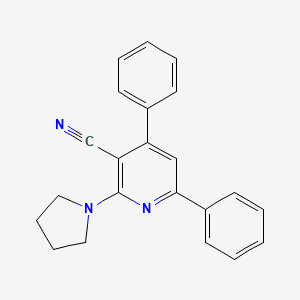
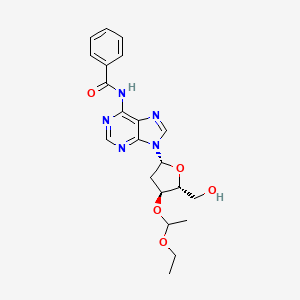

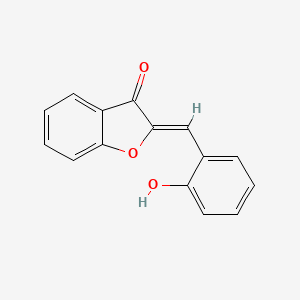
![Cyclohepta[b]pyrrol-2-amine](/img/structure/B12912408.png)

